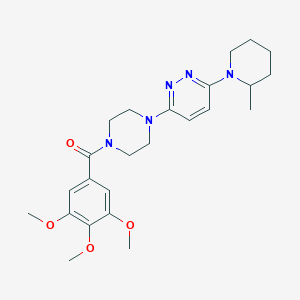
(4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a piperazine ring, a pyridazine ring, and a phenyl ring with three methoxy groups. Piperazine derivatives are known to have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, and anti-HIV-1 . Pyridazine derivatives also have diverse pharmacological activities .
Molecular Structure Analysis
The compound’s structure would be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique . These techniques can provide information about the functional groups present and the connectivity of the atoms.Mecanismo De Acción
Target of Action
The primary targets of this compound are muscarinic M2 receptors, adrenergic R1A receptors, dopamine (DAT), norepinephrine (NET) transporters, and phosphodiesterase PDE3 . These targets play crucial roles in various physiological processes, including neurotransmission and signal transduction.
Mode of Action
The compound interacts with its targets by binding to their active sites, leading to inhibition or modulation of their activity . For instance, it shows modest activity at muscarinic M2 and adrenergic R1A receptors, and weak inhibitory activity for dopamine and norepinephrine transporters .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For example, the inhibition of dopamine and norepinephrine transporters can influence the monoaminergic system, which is involved in mood regulation and reward mechanisms .
Pharmacokinetics
The compound’s pharmacokinetic properties include a half-life (t1/2) of 2.6 hours in rats, a volume of distribution (Vd) of 9.4 L/kg, and a clearance rate (CL) of 42 mL/min/kg . These properties impact the compound’s bioavailability and its distribution within the body .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets. For example, the inhibition of dopamine and norepinephrine transporters can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially affecting mood and reward mechanisms .
Action Environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, increasing the size of the R2 group greater than methyl resulted in compounds with clogP values greater than 3, negatively affecting molecular weight and decreasing the ligand efficiency .
Propiedades
IUPAC Name |
[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O4/c1-17-7-5-6-10-29(17)22-9-8-21(25-26-22)27-11-13-28(14-12-27)24(30)18-15-19(31-2)23(33-4)20(16-18)32-3/h8-9,15-17H,5-7,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZQXDOHXVEAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
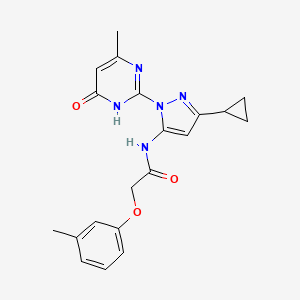
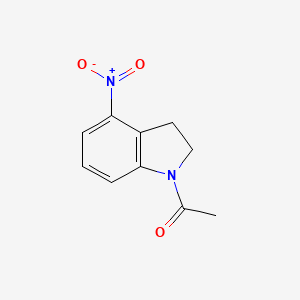

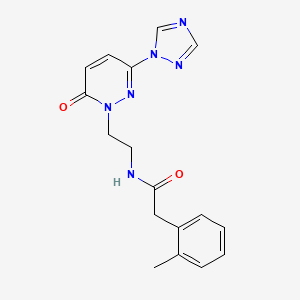
![6-(4-Chlorophenyl)-2-[1-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2933713.png)
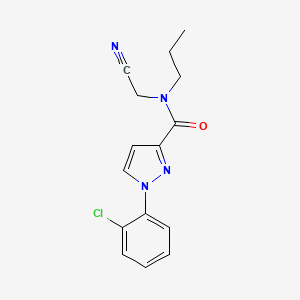
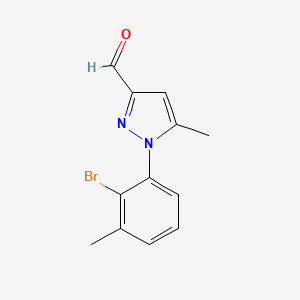


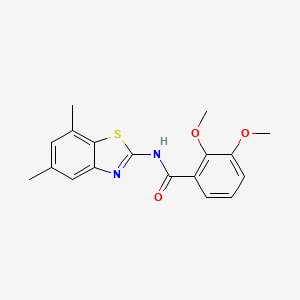
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2933721.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2933726.png)
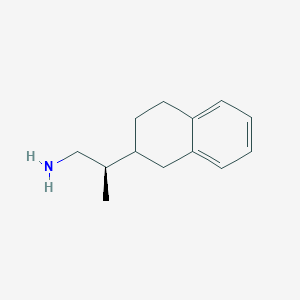
![methyl 3-(methylcarbamoyl)-2-(3-tosylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2933729.png)
